Cas no 13345-09-0 (6-phenylpyrimidine-2,4-diol)

6-Phenylpyrimidine-2,4-diol is a heterocyclic organic compound featuring a pyrimidine core substituted with a phenyl group at the 6-position and hydroxyl groups at the 2- and 4-positions. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its aromatic and hydrogen-bonding capabilities enhance reactivity in nucleophilic and electrophilic substitutions. The compound exhibits potential as a building block for biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Its stability under standard conditions and compatibility with common organic solvents further underscore its utility in research and industrial applications.
6-phenylpyrimidine-2,4-diol structure
6-phenylpyrimidine-2,4-diol structure
Product Name:6-phenylpyrimidine-2,4-diol
CAS No:13345-09-0
MF:C10H8N2O2
MW:188.182722091675
MDL:MFCD00128171
CID:162631
PubChem ID:83360
Update Time:2025-06-08

6-phenylpyrimidine-2,4-diol Chemical and Physical Properties

Names and Identifiers

    • 6-Phenylpyrimidine-2,4(1H,3H)-dione
    • 6-Phenyl-pyrimidine-2,4-diol
    • 6-phenyluracil
    • 6-phenyl-1H-pyrimidine-2,4-dione
    • Ai3-26585
    • Einecs 236-393-2
    • 6-Phenyl-2,4(1H,3H)-pyrimidinedione
    • 2,4(1H,3H)-Pyrimidinedione, 6-phenyl-
    • 6-phenylpyrimidine-2,4-diol
    • AKOS006272150
    • NSC-49019
    • EN300-317496
    • 2,4-Dihydroxy-6-phenylpyrimidine
    • SB56871
    • AKOS000588694
    • F1967-1294
    • SCHEMBL3451123
    • FT-0682820
    • CS-0215991
    • SR-01000641048-1
    • M3E
    • Oprea1_255344
    • NSC 49019
    • 13345-09-0
    • Oprea1_362969
    • HMS1530I08
    • MFCD00128171
    • CCG-51767
    • NS00024286
    • Z1198150812
    • E78352
    • DTXSID80158114
    • CHEMBL3288032
    • 6-phenyl-1~{H}-pyrimidine-2,4-dione
    • NCGC00175937-01
    • Maybridge4_003352
    • NSC49019
    • AS-5216
    • DA-35942
    • DTXCID1080605
    • MDL: MFCD00128171
    • Inchi: 1S/C10H8N2O2/c13-9-6-8(11-10(14)12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)
    • InChI Key: NCSMAVULYUCSMB-UHFFFAOYSA-N
    • SMILES: O=C1NC(C=C(C2C=CC=CC=2)N1)=O

Computed Properties

  • Exact Mass: 188.05900
  • Monoisotopic Mass: 188.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • PSA: 66.24000
  • LogP: 1.55480

6-phenylpyrimidine-2,4-diol Security Information

  • HazardClass:IRRITANT

6-phenylpyrimidine-2,4-diol Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-phenylpyrimidine-2,4-diol Suppliers

Amadis Chemical Company Limited
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(CAS:13345-09-0)6-phenylpyrimidine-2,4-diol
Order Number:A1125220
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:36
Price ($):184.0/533.0
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6-phenylpyrimidine-2,4-diol Related Literature

Additional information on 6-phenylpyrimidine-2,4-diol

Introduction to 6-phenylpyrimidine-2,4-diol (CAS No. 13345-09-0)

6-phenylpyrimidine-2,4-diol, identified by its Chemical Abstracts Service (CAS) number 13345-09-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrimidine derivatives, a class of molecules widely studied for their potential biological activities. The structural framework of 6-phenylpyrimidine-2,4-diol consists of a pyrimidine core substituted with a phenyl group at the 6-position and hydroxyl groups at the 2- and 4-positions, which contribute to its unique chemical and biological properties.

The synthesis of 6-phenylpyrimidine-2,4-diol typically involves multi-step organic reactions, often starting from readily available precursors such as benzene derivatives and pyrimidine intermediates. The introduction of hydroxyl groups at the 2- and 4-positions requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and metal-mediated hydrogenation, have been employed to optimize the synthetic route. These techniques not only enhance efficiency but also minimize byproduct formation, making the process more sustainable and scalable.

The pharmacological significance of 6-phenylpyrimidine-2,4-diol stems from its ability to interact with various biological targets. Pyrimidine derivatives are known for their role in inhibiting enzymes and receptors involved in critical cellular processes. Recent studies have highlighted the potential of 6-phenylpyrimidine-2,4-diol as a lead compound in the development of novel therapeutic agents. Its structural features make it a versatile scaffold for drug design, allowing modifications that can fine-tune its biological activity.

One of the most compelling areas of research involving 6-phenylpyrimidine-2,4-diol is its anti-cancer properties. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting key signaling pathways. Specifically, it has been shown to inhibit the activity of kinases such as Janus kinase (JAK) and signal transducer and activator of transcription (STAT), which are frequently overexpressed in tumors. The dual hydroxyl groups in its structure facilitate hydrogen bonding interactions with these targets, enhancing binding affinity and efficacy.

In addition to its anti-cancer potential, 6-phenylpyrimidine-2,4-diol has shown promise in other therapeutic domains. Research indicates that it may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory cascades. This makes it a candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, its ability to cross the blood-brain barrier suggests potential applications in neurodegenerative disorders like Alzheimer's disease and Parkinson's disease.

The development of 6-phenylpyrimidine-2,4-diol into a clinical drug involves rigorous testing to assess its safety and efficacy. Phase I clinical trials have begun to evaluate its pharmacokinetics and pharmacodynamics in human subjects. These trials aim to determine optimal dosing regimens and identify any adverse effects. The results so far have been encouraging, with the compound showing good tolerability at tested doses. However, further studies are needed to fully understand its long-term effects and potential interactions with other medications.

The role of computational chemistry in optimizing 6-phenylpyrimidine-2,4-diol has been increasingly recognized. Molecular modeling techniques allow researchers to predict how different structural modifications will affect biological activity. By simulating interactions with target proteins, scientists can design analogs with enhanced potency and selectivity. This approach accelerates the drug discovery process by reducing the need for extensive experimental screening.

The environmental impact of synthesizing 6-phenylpyrimidine-2,4-diol is another important consideration. Green chemistry principles are being applied to develop more sustainable synthetic routes that minimize waste and reduce energy consumption. For instance, solvent-free reactions and catalytic processes have been explored as alternatives to traditional methods. These innovations not only benefit the environment but also lower production costs, making the compound more accessible for therapeutic use.

Future directions in research on 6-phenylpyrimidine-2,4-diol include exploring its mechanism of action in greater detail. Understanding how it interacts with cellular components at a molecular level will provide insights into its therapeutic effects and potential side effects. Additionally, investigating its potential synergies with other drugs could lead to combination therapies that improve treatment outcomes for patients.

The commercialization of 6-phenylpyrimidine-2,4-diol faces several challenges but also opportunities. Intellectual property considerations play a significant role in determining who can develop drugs based on this scaffold. Collaborations between academic institutions and pharmaceutical companies are essential for translating research findings into marketable products. As regulatory pathways become more streamlined for innovative therapies, 6-phenylpyrimidine-2,4-diol could emerge as a valuable asset in treating various diseases.

In conclusion,6-phenylpyrimidine-2,4-diol (CAS No. 13345-09) represents a promising compound with diverse biological activities that make it relevant across multiple therapeutic areas. Its unique structural features offer opportunities for designing novel drugs targeting cancers、inflammatory diseases、and neurodegenerative disorders。With ongoing research efforts aimed at optimizing synthesis、understanding mechanisms、and advancing clinical trials,this molecule holds significant potential for improving human health.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:13345-09-0)6-phenylpyrimidine-2,4-diol
A1125220
Purity:99%/99%
Quantity:1g/5g
Price ($):184.0/533.0
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